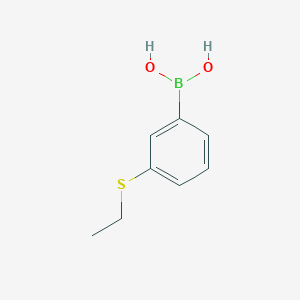

3-Ethylthiophenylboronic acid

Overview

Description

Synthesis Analysis

ETPBA can be synthesized through various methods, including Suzuki coupling, palladium-catalyzed reactions, and boronic acid-based reactions. The characterization of ETPBA can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).Molecular Structure Analysis

The molecular formula of ETPBA is C8H11BO2S. The InChI code is 1S/C8H11BO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 .Chemical Reactions Analysis

Phenylboronic acids, such as ETPBA, participate in numerous cross-coupling reactions where they serve as a source of a phenyl group . One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .Physical And Chemical Properties Analysis

ETPBA is a white to off-white crystalline powder. It has a molecular weight of 184.99 g/mol. It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) but insoluble in water. The density of ETPBA is approximately 1.2±0.1 g/cm3 . The boiling point is estimated to be 351.7±44.0 °C .Scientific Research Applications

Catalysis and Cross-Coupling Reactions

Boronic acids, including 3-Ethylthiophenylboronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions. These reactions allow the synthesis of complex organic molecules by coupling boronic acids with other organic substrates. The resulting compounds find applications in drug discovery, agrochemicals, and materials science .

Fluorescent Probes and Sensors

Researchers have explored the use of boronic acids as fluorescent probes and sensors. By modifying the boronic acid moiety, they can design molecules that selectively bind to specific analytes (such as sugars or diols). These probes are valuable tools for studying biological processes and detecting target molecules .

Organic Synthesis and Medicinal Chemistry

3-Ethylthiophenylboronic acid serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, especially in the development of pharmaceuticals. Its compatibility with various functional groups makes it valuable for creating diverse chemical libraries .

Electrochemical and Optical Devices

Boronic acids exhibit interesting electrochemical and optical properties. Researchers have explored their use in sensors, biosensors, and optoelectronic devices. These applications capitalize on the reversible binding of boronic acids to diols, making them suitable for detecting glucose, nucleotides, and other analytes .

Safety and Hazards

Safety data sheets suggest that ETPBA should be handled in a well-ventilated place. Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, immediate medical attention is required . Suitable extinguishing media for fires involving ETPBA include dry chemical, carbon dioxide, or alcohol-resistant foam .

Mechanism of Action

Biochemical Pathways

3-Ethylthiophenylboronic acid is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethylthiophenylboronic acid . It is also recommended to store the compound in a refrigerator .

properties

IUPAC Name |

(3-ethylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZODYJDCHKOBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870718-05-1 | |

| Record name | [3-(Ethylthio)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-((R)-4-((R)-3,3-Dimethyloxiran-2-yl)butan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3021086.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021094.png)

![2-Oxaspiro[4.6]undecane-1,3-dione](/img/structure/B3021098.png)

![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)